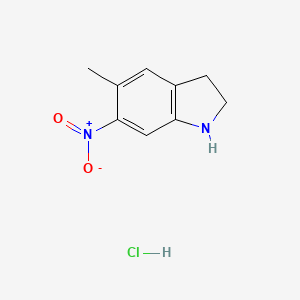

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

CAS No.: 1432680-56-2

Cat. No.: VC2964524

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432680-56-2 |

|---|---|

| Molecular Formula | C9H11ClN2O2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 5-methyl-6-nitro-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H |

| Standard InChI Key | IWDXKJFRAPUDMV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl |

Introduction

Chemical Identity and Structure

5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS No.: 1432680-56-2) is an organic compound belonging to the indole derivatives class. It is characterized by a 2,3-dihydro-1H-indole core structure with a methyl group at the 5-position and a nitro group at the 6-position, presented as a hydrochloride salt. The molecular structure consists of a bicyclic framework with a benzene ring fused to a nitrogen-containing five-membered ring, modified with functional groups that contribute to its chemical reactivity and potential biological activity .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that are essential for understanding its behavior in various applications and reactions. Table 1 summarizes the key properties of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

Table 1: Physical and Chemical Properties of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | Solid |

| SMILES Notation | CC1=CC2=C(C=C1N+[O-])NCC2.HCl |

| InChI | InChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H |

| CAS Number | 1432680-56-2 |

| European Community (EC) Number | 964-615-4 |

The compound features a molecular framework that influences its chemical behavior, including reactivity patterns and potential interactions with biological systems .

Synthesis and Preparation Methods

The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride typically involves multiple reaction steps, requiring precise control of conditions to achieve high yields and purity.

Purification Techniques

Following synthesis, purification of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride typically employs techniques such as recrystallization, column chromatography, or combinations thereof. These methods help achieve the high purity levels (typically ≥95%) required for research applications .

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is essential for its handling, storage, and application in various research contexts.

Reaction Profiles

The compound's reactivity is influenced by several functional groups:

-

The nitro group (-NO₂) at the 6-position can undergo reduction reactions to form amino derivatives

-

The secondary amine (NH) in the indoline ring can participate in various substitution reactions

-

The methyl group at the 5-position can undergo oxidation or serve as a site for further functionalization

Reactions involving this compound should be conducted under appropriate conditions, sometimes requiring inert atmospheres to prevent unwanted side reactions or oxidation.

Stability Considerations

For long-term storage, 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride should be kept in a cool, dry place to maintain its integrity . The compound may be sensitive to light, oxygen, and moisture, which could potentially lead to degradation over time.

Biological Activity and Research Findings

While specific pharmacological data on 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is limited in the current literature, studies on structurally related indole derivatives provide insights into potential biological activities.

Comparison with Related Compounds

Examining structurally related compounds provides valuable context for understanding the potential properties and applications of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.

Structural Analogs

Several structurally related compounds offer interesting comparisons:

-

5-methyl-6-nitro-1H-indazole (CAS: 72521-00-7) - Contains an additional nitrogen in the five-membered ring, resulting in different electronic properties and potentially different biological activities .

-

5-methoxy-6-nitro-2,3-dihydro-1H-indole (CAS: 23772-38-5) - Features a methoxy group instead of a methyl group at the 5-position, likely altering its physicochemical properties and biological interactions .

-

6-nitro-2,3-dihydro-1H-indole hydrochloride - Lacks the methyl group at the 5-position, which may affect its lipophilicity and membrane permeability .

These structural variations can significantly influence the compounds' physicochemical properties, biological activities, and potential applications.

Functional Group Variations

The presence of different functional groups can dramatically alter the properties of indole derivatives:

Table 2: Comparison of Related Indole Derivatives

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride | Base structure | Reference compound |

| 5-methyl-6-nitro-1H-indazole | Additional N in five-membered ring | Altered electronic properties, different hydrogen bonding capabilities |

| 5-methoxy-6-nitro-2,3-dihydro-1H-indole | Methoxy instead of methyl at 5-position | Increased polarity, different metabolic profile |

| 6-Nitro-2,3-dihydro-1H-indole hydrochloride | No methyl group at 5-position | Decreased lipophilicity, potentially different biological activity |

| 5-methyl-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione | Contains additional carbonyl groups | Different reactivity, solubility, and biological interactions |

Analytical Methods and Characterization

Proper characterization and analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride are essential for confirming its identity, purity, and structural features.

Spectroscopic Methods

Several spectroscopic techniques are valuable for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H-NMR and ¹³C-NMR spectra

-

Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the nitro group and amine

-

Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation patterns useful for structural elucidation

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity analysis and reaction monitoring when working with 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride and related compounds.

Future Research Directions

The current understanding of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride suggests several promising avenues for future research.

Expanding Pharmaceutical Applications

Further investigation of the compound's biological activities could reveal specific therapeutic potentials:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Investigation of potential applications in neurological disorders, based on the activity profiles of related indole derivatives

-

Exploration of antimicrobial and anticancer properties through targeted screening assays

Synthetic Methodology Development

Improving synthetic routes could enhance accessibility and applications:

-

Development of more efficient and environmentally friendly synthetic methods

-

Exploration of regioselective functionalization strategies

-

Investigation of catalytic approaches to key transformation steps

Material Science Applications

The unique structural features of the compound suggest potential applications in specialized materials:

-

Exploration of electronic properties for potential use in sensor development

-

Investigation of potential applications in advanced materials with specific optical properties

-

Development of polymer additives with unique characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume